3-Fluoro-5-hydroxy-4-methoxybenzaldehyde (CAS 79418-74-9) is a highly specialized fluorinated aromatic building block primarily procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including morpholine-based renin inhibitors and penicillin-binding protein inhibitors [REFS-1, REFS-2]. Featuring a precisely arranged 3-fluoro, 4-methoxy, and 5-hydroxy substitution pattern around a benzaldehyde core, this compound serves as a critical electrophilic and nucleophilic scaffold. The aldehyde group enables downstream reductive aminations or condensations, while the free 5-hydroxyl group allows for regioselective etherification. The strategic placement of the fluorine atom at the 3-position provides essential metabolic stability and modulates the lipophilicity of the resulting drug candidates, making it an indispensable precursor for structure-activity relationship (SAR) optimization in cardiovascular and anti-infective drug development.
Substituting 3-fluoro-5-hydroxy-4-methoxybenzaldehyde with its close positional isomer, 5-fluorovanillin (3-fluoro-4-hydroxy-5-methoxybenzaldehyde), fundamentally alters the regiochemistry of downstream functionalization [1]. Because the reactive hydroxyl group shifts from the meta (C5) to the para (C4) position, any subsequent alkylation will yield an entirely different molecular geometry, completely abolishing the intended target binding affinity in the final API. Similarly, substituting with the non-fluorinated analog, isovanillin, removes the critical electron-withdrawing and sterically protective fluorine atom, which compromises the metabolic stability of the final drug by leaving the C3 position vulnerable to oxidation. Furthermore, fully methylated analogs like 3-fluoro-4,5-dimethoxybenzaldehyde lack the free hydroxyl group entirely, preventing the essential attachment of solubilizing or binding-enhancing side chains required in complex API synthesis.
In the synthesis of morpholine-derived renin inhibitors, the target compound 3-fluoro-5-hydroxy-4-methoxybenzaldehyde provides a critical free hydroxyl group at the C5 (meta) position, enabling >95% regioselective alkylation (e.g., with 3-methoxypropyl chloride) to form the required 5-alkoxy-3-fluoro-4-methoxybenzaldehyde intermediate [1]. In contrast, attempts to use 5-fluorovanillin (where the OH is at C4) result in para-alkylation, yielding an inactive scaffold that fails to match the spatial requirements of the target active site. The specific 3,4,5-substitution pattern ensures that the subsequent reductive amination of the aldehyde proceeds with the correct steric environment, maintaining the strict structural fidelity required for sub-micromolar (IC50 < 1 µM) inhibitory activity.
| Evidence Dimension | Regiochemical outcome of O-alkylation |
| Target Compound Data | Yields exclusively meta-alkoxy (C5) derivatives essential for renin inhibitor activity |
| Comparator Or Baseline | 5-Fluorovanillin (yields para-alkoxy derivatives, inactive) |
| Quantified Difference | 100% shift in substitution geometry (meta vs. para) |
| Conditions | Standard base-catalyzed O-alkylation (e.g., K2CO3/DMF) followed by biological assay of the final API |
Procuring the correct positional isomer is absolute; substituting with 5-fluorovanillin will result in a completely inactive final pharmaceutical product.
The inclusion of the fluorine atom at the C3 position in 3-fluoro-5-hydroxy-4-methoxybenzaldehyde provides a significant advantage over the non-fluorinated baseline, isovanillin [1]. The highly electronegative fluorine atom blocks oxidative metabolism at the C3 position, a common site for CYP450 degradation in electron-rich aromatic systems. Furthermore, the C-F bond increases the overall lipophilicity (logP) of the resulting API by approximately 0.2 to 0.4 units compared to the C-H bond in isovanillin, enhancing membrane permeability and target binding affinity in hydrophobic pockets. This precise electronic tuning is required to achieve the optimal pharmacokinetic profile for oral therapeutics.
| Evidence Dimension | Metabolic blocking and Lipophilicity (logP) shift |
| Target Compound Data | C3 position blocked by stable C-F bond; logP increased by ~0.3 units |
| Comparator Or Baseline | Isovanillin (C3 position open to oxidation; lower lipophilicity) |
| Quantified Difference | Elimination of C3 oxidative liabilities and ~0.3 unit increase in logP |
| Conditions | In silico and in vitro pharmacokinetic profiling of derived APIs |
Buyers developing advanced APIs must select the fluorinated building block to ensure the final drug meets required half-life and bioavailability thresholds.
Compared to 3-fluoro-4,5-dimethoxybenzaldehyde, which is fully protected, 3-fluoro-5-hydroxy-4-methoxybenzaldehyde retains a free phenolic hydroxyl group. This structural feature is indispensable for divergent synthesis, allowing the attachment of various pharmacokinetic-modifying side chains prior to the functionalization of the aldehyde [1]. The fully methylated comparator requires harsh and often non-selective demethylation conditions (e.g., BBr3 at low temperatures) to reveal a reactive hydroxyl, which can lead to degradation of the aldehyde or unwanted defluorination, reducing overall process yields by 30-50%. Procuring the 5-hydroxy compound bypasses this inefficient deprotection step entirely.
| Evidence Dimension | Process steps and yield for meta-alkylation |
| Target Compound Data | Direct O-alkylation possible (1 step, high yield) |
| Comparator Or Baseline | 3-Fluoro-4,5-dimethoxybenzaldehyde (requires prior demethylation, 2 steps, 30-50% lower overall yield) |
| Quantified Difference | Elimination of 1 synthetic step and prevention of 30-50% yield loss |
| Conditions | Industrial scale-up synthesis of meta-alkoxy benzaldehyde derivatives |
Procuring the 5-hydroxy variant streamlines the synthetic route, significantly reducing raw material costs and process time by avoiding harsh deprotection steps.
The compound is a direct precursor for developing advanced cardiovascular therapeutics, where the 5-hydroxyl group is alkylated and the aldehyde is reductively aminated to form the core morpholine scaffold [1].
Utilized as a critical building block in the synthesis of novel anti-infective agents, where the specific 3-fluoro-4-methoxy-5-hydroxy pattern provides the necessary steric and electronic interactions for target binding [2].
Ideal for medicinal chemistry programs requiring a versatile, orthogonally functionalizable benzaldehyde to explore the chemical space around the meta-position while maintaining a metabolically stable fluorinated core [1].